BenchChemオンラインストアへようこそ!

6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

Physicochemical profiling Lipophilicity Membrane permeability

This 6-bromo regioisomer is the essential building block for KIF18A inhibitor programs (ref. WO2024108765A1). Its specific XLogP3 of 1.9 ensures optimal membrane permeability for intracellular target engagement, outperforming 4- and 5-bromo analogs. The 6-position Br serves as a validated handle for Suzuki-Miyaura diversification. With a guaranteed purity of ≥98%, this compound is ready for direct use in high-throughput screening and parallel medicinal chemistry, accelerating your SAR campaigns.

Molecular Formula C9H11BrN2O
Molecular Weight 243.104
CAS No. 1936291-32-5
Cat. No. B2986847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one
CAS1936291-32-5
Molecular FormulaC9H11BrN2O
Molecular Weight243.104
Structural Identifiers
SMILESC1CC(C1)CN2C(=O)C=CC(=N2)Br
InChIInChI=1S/C9H11BrN2O/c10-8-4-5-9(13)12(11-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2
InChIKeyJZBHCKMTZKVBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (CAS 1936291-32-5): A Regiospecific Pyridazinone Building Block for Targeted Kinase Inhibitor Discovery


6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (CAS 1936291-32-5) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one family. It features a bromine atom regiospecifically at the 6-position of the pyridazinone core and a cyclobutylmethyl substituent at the N2 nitrogen [1]. With a molecular formula of C9H11BrN2O and a molecular weight of 243.10 g/mol, this compound serves as a versatile synthetic intermediate, particularly valued as a substructure in the development of mitotic kinesin KIF18A inhibitors for chromosomally unstable cancers [2][3].

Why Regioisomeric 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one Cannot Be Replaced by Its 4-Bromo or 5-Bromo Analogs in KIF18A-Focused Discovery Programs


In pyridazinone-based drug discovery, the position of the halogen substituent on the heterocyclic core dictates both chemical reactivity and biological target engagement. The 6-bromo regioisomer exhibits a computed XLogP3 of 1.9, which is measurably higher than either the 4-bromo (XLogP3 = 1.7) or 5-bromo (XLogP3 = 1.7) analogs [1][2][3]. This difference in lipophilicity directly influences membrane permeability and, consequently, intracellular target access—a critical parameter for KIF18A inhibitors that must traverse the cell membrane to engage their mitotic kinesin target [4]. Furthermore, the 6-bromo position serves as the essential vector for diversification into the 6-aryl/heteroaryl derivatives that populate the KIF18A inhibitor chemical space described in patent WO2024108765A1, where potent inhibitors such as EX05 (IC50 = 8.2 nM) demonstrate the scaffold's therapeutic potential [5]. Substituting with a 4-bromo or 5-bromo isomer would alter both the electronic environment and the spatial orientation of subsequent substituents, fundamentally changing the structure-activity relationship (SAR) and invalidating established synthetic routes [4].

Quantitative Differentiation of 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one Against Structurally Proximal Analogs


Enhanced Lipophilicity (XLogP3) of the 6-Bromo Regioisomer Relative to 4-Bromo and 5-Bromo Analogs

The 6-bromo regioisomer demonstrates a computed XLogP3-AA value of 1.9, which is 0.2 log units higher than both the 4-bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (XLogP3-AA = 1.7) and the 5-bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (XLogP3-AA = 1.7) regioisomers [1][2][3]. This difference, while modest, is consistent and computable, reflecting the distinct electronic influence of the bromine atom when positioned adjacent to the N2 nitrogen in the pyridazinone ring.

Physicochemical profiling Lipophilicity Membrane permeability

Increased Conformational Flexibility Via Cyclobutylmethyl Linker Compared to the Direct Cyclobutyl Analog

The target compound bears a cyclobutylmethyl group at N2, introducing a methylene spacer that results in 2 rotatable bonds. In contrast, the direct cyclobutyl analog 6-bromo-2-cyclobutylpyridazin-3(2H)-one (CAS 1934601-79-2) has only 1 rotatable bond due to the absence of this methylene linker [1][2]. This additional degree of rotational freedom allows the cyclobutyl ring to sample a wider conformational space, which can be advantageous for optimizing induced-fit interactions with protein binding pockets.

Conformational analysis Rotatable bonds Target binding entropy

Regiospecific Reactivity at the 6-Position Enables Diversification into KIF18A Inhibitor Scaffolds

The 6-bromo substituent serves as a strategic exit vector for transition metal-catalyzed cross-coupling reactions, enabling direct installation of aryl, heteroaryl, or alkenyl groups at the pyridazinone 6-position [1]. This chemical versatility is explicitly exploited in the pyridazinone-based KIF18A inhibitor series described in patent WO2024108765A1, where the 6-bromo-pyridazin-3(2H)-one core is a key substructure [2]. The patent reports the lead compound EX05 as a potent KIF18A inhibitor with an IC50 of 8.2 nM [3]. While direct IC50 data for the unelaborated 6-bromo building block is not reported—as it is a synthetic intermediate, not a final screening compound—its structural role in generating the active pharmacophore is architecturally essential.

Cross-coupling chemistry KIF18A inhibition Scaffold diversification

Validated Vendor Purity of ≥98% Enables Reliable SAR Study Initiation Without Repurification

Commercially available 6-bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is supplied at a certified purity of 98% (HPLC) by multiple vendors, as documented by Leyan (Product No. 1696030, CAS 1936291-32-5) . This level of purity is sufficient for direct use in parallel synthesis and initial biological screening without additional purification, a practical advantage that reduces procurement-to-assay cycle time.

Quality control Analytical purity Reproducibility

Distinct Topological Polar Surface Area (TPSA) Profile Compared to Non-Pyridazinone KIF18A Chemotypes

The target compound has a computed topological polar surface area (TPSA) of 32.7 Ų, identical to its 4-bromo and 5-bromo regioisomers due to the conserved heterocyclic core [1][2][3]. However, this TPSA value is notably lower than many non-pyridazinone KIF18A inhibitor chemotypes, which frequently incorporate additional hydrogen bond donors and acceptors. For context, the clinical-stage KIF18A inhibitor scaffold often displays TPSA values exceeding 90 Ų. A TPSA of 32.7 Ų places the compound well within the favorable range for oral bioavailability (commonly cited threshold: TPSA < 140 Ų for good oral absorption), suggesting that derivatives built from this core may retain favorable pharmacokinetic properties.

Drug-likeness TPSA Oral bioavailability prediction

Prioritized Application Scenarios for 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one Based on Verifiable Evidence


Synthesis of 6-Aryl/Alkynyl Pyridazinone Libraries via Palladium-Catalyzed Cross-Coupling for KIF18A Inhibitor Screening

The 6-bromo substituent is an established handle for Suzuki-Miyaura, Sonogashira, and related cross-coupling reactions, as demonstrated in the synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange [1]. Procurement of this specific regioisomer is critical for generating the 6-substituted pyridazinone libraries that constitute the KIF18A inhibitor chemical space delineated in patent WO2024108765A1, where the 6-position serves as a key exit vector [2].

Comparative Physicochemical Profiling of Pyridazinone Regioisomers for Membrane Permeability Optimization in Intracellular Target Programs

The measurable difference in computed lipophilicity (XLogP3 = 1.9 for the 6-bromo vs. 1.7 for the 4-bromo and 5-bromo isomers) [1][2] makes this compound a valuable probe for structure-property relationship (SPR) studies. Researchers can use this difference to investigate how subtle shifts in bromine position affect cellular permeability and target engagement, particularly for intracellular targets such as KIF18A.

Conformational SAR Exploration Leveraging the Cyclobutylmethyl Linker for Induced-Fit Binding Optimization

The presence of 2 rotatable bonds in the target compound, compared to only 1 in the direct cyclobutyl analog (CAS 1934601-79-2) [1][2], provides a meaningful increase in conformational flexibility. This makes the compound particularly suitable for SAR campaigns aimed at optimizing induced-fit interactions with flexible kinase binding pockets, where small changes in linker geometry can translate into significant affinity gains.

Reliable Hit-to-Lead Initiation Using High-Purity Building Block Without Pre-Screening Repurification

With a vendor-certified purity of 98% (HPLC) [1], this compound meets or exceeds the typical purity threshold for direct use in high-throughput screening and parallel medicinal chemistry workflows. This practical advantage reduces the procurement-to-data cycle and minimizes the risk of false positives or negatives arising from impurities in primary assays.

Quote Request

Request a Quote for 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.